2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound belonging to the class of indole derivatives. Indoles are a significant heterocyclic system found in many natural products and pharmaceuticals. This compound features a chloro group and a dimethylated indole moiety, making it a unique and versatile molecule in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis or the Biltz synthesis.
Chlorination: The indole core is then chlorinated to introduce the chloro group at the desired position.
Dimethylation: The indole is subsequently dimethylated to achieve the 2,3-dimethyl substitution pattern.
Ketone Formation: Finally, the ethanone group is introduced through a suitable oxidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to carboxylic acids or other oxidized derivatives.
Reduction: The chloro group can be reduced to form an amine.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters, and amides.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted indoles and related compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. They are often studied for their potential therapeutic applications.
Medicine: The compound's biological activities make it a candidate for drug development. It can be used to design new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one: The compound .
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-ol: A similar compound with a hydroxyl group instead of a ketone.
2-Chloro-1-(2,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness: The presence of the ketone group in this compound makes it distinct from its alcohol and amine counterparts. This functional group imparts different chemical reactivity and biological activity, making it a unique compound in its class.
Properties
CAS No. |
2241142-10-7 |
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Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
2-chloro-1-(2,3-dimethyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C12H14ClNO/c1-8-9(2)14(12(15)7-13)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
TURJCTSKXKNFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C2=CC=CC=C12)C(=O)CCl)C |
Purity |
95 |
Origin of Product |
United States |
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